4-Amino-3-methoxybenzenesulfonamide

Descripción general

Descripción

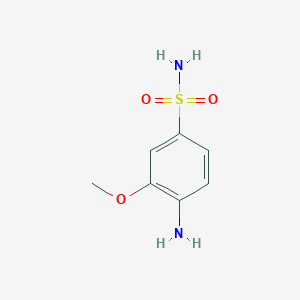

4-Amino-3-methoxybenzenesulfonamide is an aromatic sulfonamide . It is also known as p-methoxybenzenesulfonamide .

Synthesis Analysis

Sulfonamides, such as 4-Amino-3-methoxybenzenesulfonamide, belong to an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .Molecular Structure Analysis

The molecular formula of 4-Amino-3-methoxybenzenesulfonamide is C7H10N2O3S . Its molecular weight is 202.23 g/mol . The IUPAC name is 4-amino-3-methoxybenzenesulfonamide .Chemical Reactions Analysis

As an aromatic sulfonamide, 4-Amino-3-methoxybenzenesulfonamide can undergo polyaddition with vinyloxiranes in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

4-Amino-3-methoxybenzenesulfonamide has a molecular weight of 202.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 2 . The topological polar surface area is 104 Ų .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 4-Amino-3-methoxybenzenesulfonamide, focusing on six unique applications:

Pharmaceutical Synthesis

4-Amino-3-methoxybenzenesulfonamide serves as a precursor in the synthesis of various pharmaceutical compounds. It has been used in the development of novel bis-tetrahydrofuran-based HIV protease inhibitors, which are crucial in the treatment of HIV/AIDS .

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the preparation of sulfonamide derivatives. These derivatives are important for creating a diverse range of chemical entities with potential therapeutic effects .

Agrochemicals

As an intermediate in agrochemical production, 4-Amino-3-methoxybenzenesulfonamide contributes to the development of compounds that protect crops from pests and diseases, thereby supporting agricultural productivity .

Dyestuff Industry

In the dyestuff industry, this compound is involved in creating colorants for textiles and other materials. Its chemical structure allows for the synthesis of dyes with specific properties required for various applications .

Anti-Cancer Activity

Recent research has indicated that derivatives of 4-Amino-3-methoxybenzenesulfonamide exhibit potent anti-cancer activity against a range of cell lines, highlighting its potential use in cancer treatment .

Enzyme Inhibition

Sulfonamides, including 4-Amino-3-methoxybenzenesulfonamide, act as enzyme inhibitors. They can inhibit carbonic anhydrase and dihydropteroate synthetase, making them useful in treating conditions like glaucoma and inflammation .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-3-methoxybenzenesulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating the transport of carbon dioxide and protons in the blood .

Mode of Action

4-Amino-3-methoxybenzenesulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of carbonic anhydrase . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Biochemical Pathways

The binding of 4-Amino-3-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s function, thereby influencing several biochemical pathways. For instance, it can impact the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial for pH regulation and carbon dioxide transport .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability .

Result of Action

The molecular and cellular effects of 4-Amino-3-methoxybenzenesulfonamide’s action primarily involve the inhibition of carbonic anhydrase activity. This can lead to a decrease in the production of bicarbonate and protons, potentially affecting processes such as pH regulation and carbon dioxide transport .

Action Environment

The action, efficacy, and stability of 4-Amino-3-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, metal ions, such as sodium and magnesium, may affect the activity of the compound . Additionally, the compound’s stability and efficacy could be influenced by storage conditions. It is recommended to keep the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Safety and Hazards

4-Amino-3-methoxybenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

4-amino-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWRBGNLWQFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293370 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methoxybenzenesulfonamide | |

CAS RN |

37559-30-1 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37559-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)